molecular formula C8H11NO B13204474 1-Amino-1-cyclobutylbut-3-yn-2-one

1-Amino-1-cyclobutylbut-3-yn-2-one

Cat. No.: B13204474
M. Wt: 137.18 g/mol
InChI Key: ZFUUKBXJWNWSAO-UHFFFAOYSA-N
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Description

1-Amino-1-cyclobutylbut-3-yn-2-one is a unique organic compound with the molecular formula C8H11NO. This compound is characterized by the presence of a cyclobutyl ring and a but-3-yn-2-one moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-cyclobutylbut-3-yn-2-one typically involves the cyclization of acyl ketene dithioacetals. This method is highly efficient and can be performed in a one-pot reaction . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of advanced catalytic systems and optimized reaction conditions can potentially be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-cyclobutylbut-3-yn-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Amino-1-cyclobutylbut-3-yn-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: The compound’s reactivity makes it valuable in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 1-Amino-1-cyclobutylbut-3-yn-2-one exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, depending on the context .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-cyclobutylbut-3-yn-2-one stands out due to its unique combination of a cyclobutyl ring and a but-3-yn-2-one moiety. This structure imparts distinct chemical properties, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-amino-1-cyclobutylbut-3-yn-2-one

InChI

InChI=1S/C8H11NO/c1-2-7(10)8(9)6-4-3-5-6/h1,6,8H,3-5,9H2

InChI Key

ZFUUKBXJWNWSAO-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)C(C1CCC1)N

Origin of Product

United States

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